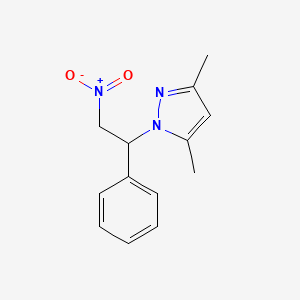

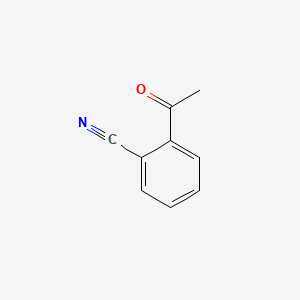

2-(2-Phenoxyethoxy)isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular formula of “2-(2-Phenoxyethoxy)isoindole-1,3-dione” is C16H13NO4. The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2-Phenoxyethoxy)isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has garnered significant attention in pharmaceutical research. Researchers have explored its potential as a building block for novel drug candidates. Key features include its aromatic nature, carbonyl groups at positions 1 and 3, and the isoindoline nucleus. By modifying substituents, scientists can fine-tune the properties of isoindoline-1,3-dione derivatives for specific therapeutic applications .

Herbicides and Agrochemicals

Isoindoline-1,3-dione derivatives have been investigated for their herbicidal properties. These compounds may inhibit specific enzymes or metabolic pathways in plants, making them promising candidates for environmentally friendly herbicides. Researchers continue to explore their efficacy and safety profiles .

Colorants and Dyes

The isoindoline-1,3-dione framework can serve as a versatile platform for developing colorants and dyes. By introducing various functional groups, scientists can create pigments with distinct hues and properties. These compounds find applications in textiles, paints, and other industries .

Polymer Additives

Researchers have explored incorporating isoindoline-1,3-dione derivatives into polymer matrices. These additives can enhance material properties such as mechanical strength, thermal stability, and UV resistance. By tailoring the substituents, scientists aim to optimize polymer performance .

Organic Synthesis

The synthetic strategies for accessing isoindoline-1,3-dione derivatives have evolved significantly. Researchers employ innovative methodologies, including multicomponent reactions, to efficiently construct these compounds. These synthetic routes enable the creation of diverse substitution patterns, expanding the toolbox for organic chemists .

Photochromic Materials

Isoindoline-1,3-dione derivatives exhibit photochromic behavior—they change color upon exposure to light. This property has implications for applications such as optical switches, sensors, and smart materials. Researchers investigate the structure–activity relationships to design photochromic compounds with desirable properties .

Biological Properties and Therapeutic Agents

Understanding the structure–activity relationships of isoindoline-1,3-dione derivatives is crucial. Researchers explore their interactions with biological targets, aiming to unlock their potential as therapeutic agents. These compounds may have applications in treating various diseases, including cancer and inflammation .

Sustainable Synthesis Approaches

As with any field, sustainable and environmentally friendly synthetic approaches are essential. Researchers strive to develop greener methods for accessing isoindoline-1,3-dione derivatives, minimizing waste and energy consumption .

Eigenschaften

IUPAC Name |

2-(2-phenoxyethoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-15-13-8-4-5-9-14(13)16(19)17(15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMAXKVSYHTCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethoxy)isoindole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2691107.png)

![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)

![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)

![isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2691117.png)

![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)

![(Z)-2-((4-ethylphenyl)imino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2691123.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2691124.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)